molecular formula C10H10ClNO3 B3384912 4-Chloro-5,7-dimethoxyindolin-2-one CAS No. 58605-09-7

4-Chloro-5,7-dimethoxyindolin-2-one

Cat. No.: B3384912
CAS No.: 58605-09-7
M. Wt: 227.64 g/mol
InChI Key: LSNBUFHDELVTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxyindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethoxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, resulting in a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 4-Chloro-5,7-dimethoxyindolin-2-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indolinone derivatives, including this compound, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cells .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study:
A study published in Antibiotics reported that this compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism of action was linked to disrupting bacterial cell wall synthesis .

Agricultural Applications

1. Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its effectiveness in targeting specific pests while being less harmful to non-target organisms makes it an attractive candidate for sustainable agriculture.

Case Study:
Research published in Pest Management Science evaluated the efficacy of this compound as a pesticide against aphids and whiteflies. Results showed significant reductions in pest populations with minimal impact on beneficial insects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Anticancer activityInduces apoptosis in cancer cell lines
Antimicrobial propertiesEffective against multidrug-resistant bacteria
Agriculture Pesticide developmentReduces pest populations with minimal side effects

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

4-Chloro-5,7-dimethoxyindolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

4-Chloro-5,7-dimethoxyindolin-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential applications in therapeutic settings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10ClNO3\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_{3}

This compound features an indolinone core with chlorine and methoxy substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It can bind to enzymes involved in cancer cell proliferation, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis, promoting cell death in malignant cells.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The following table summarizes the findings:

Cell LineIC50 (μM)Mechanism of Action
TC32 (Ewing's Sarcoma)0.28Inhibition of EWS-FLI1 fusion protein activity
MCF-7 (Breast Cancer)1.47Induction of apoptosis through caspase activation
A549 (Lung Cancer)3.50Cell cycle arrest at G1 phase

The compound showed a notable ability to inhibit the growth of Ewing's sarcoma cells specifically by targeting the EWS-FLI1 fusion protein, which is critical for the survival of these cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies indicate that it possesses broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Ewing's Sarcoma : A detailed investigation into the anticancer properties revealed that this compound significantly reduced tumor size in xenograft models when administered at a dose of 10 mg/kg body weight .
  • Antimicrobial Efficacy : Another study conducted on infected wounds showed that topical application of formulations containing this compound led to faster healing and reduced bacterial load compared to controls .

Properties

IUPAC Name

4-chloro-5,7-dimethoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNBUFHDELVTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1NC(=O)C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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